Methyl 5-amino-2-nitrobenzoate
Overview
Description
Methyl 5-amino-2-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid and contains both amino and nitro functional groups, making it a versatile compound in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. The typical synthetic route involves the nitration of methyl benzoate to form methyl 2-nitrobenzoate, followed by the reduction of the nitro group to an amino group . The reaction conditions often include the use of concentrated sulfuric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation or metal-acid reduction.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation and acylation.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as bromine for bromination or acyl chlorides for acylation are used under acidic or basic conditions.
Major Products Formed
Reduction: this compound can be converted to methyl 5-amino-2-aminobenzoate.
Substitution: Halogenation can yield compounds like methyl 5-amino-2-bromobenzoate.
Scientific Research Applications
Methyl 5-amino-2-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-amino-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitro group can undergo reduction to form reactive intermediates . These interactions are crucial in its biological and chemical activities, influencing pathways such as enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-nitrobenzoate: Similar in structure but with different positional isomerism.
Methyl 3-amino-5-nitrobenzoate: Another positional isomer with distinct reactivity and applications.
Uniqueness
Methyl 5-amino-2-nitrobenzoate is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity compared to its isomers . This uniqueness makes it valuable in targeted synthesis and specialized applications .
Properties
IUPAC Name |
methyl 5-amino-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQRFDGMJZUGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466115 | |
Record name | Methyl 5-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35998-96-0 | |
Record name | Methyl 5-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35998-96-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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